![molecular formula C36H52O B14252572 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene CAS No. 477705-80-9](/img/structure/B14252572.png)
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene is a compound that belongs to the class of organic molecules known as naphthalenes. These compounds are characterized by a fused pair of benzene rings. The presence of the dodecyloxy and octyl groups in this compound makes it particularly interesting for various applications, especially in the field of liquid crystals and optoelectronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene typically involves the alkylation of phenol with dodecyl bromide, followed by a Friedel-Crafts acylation reaction with naphthalene . The reaction conditions often require the use of a strong acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium amide (NaNH2) for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of liquid crystals for display technologies and other optoelectronic devices
作用機序
The mechanism of action of 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes and proteins, altering their function. The pathways involved can include signal transduction and metabolic processes, depending on the specific application .
類似化合物との比較
Similar Compounds
- 2,5-(Dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene
- (2Z,2′Z)-2,2′-(1,4-phenylenae)bis(3-(4-(dodecyloxy)phenyl)acrylonitrile)
- Poly(2,3-bis(3,4-bis(dodecyloxy)phenyl)-5,8-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoxaline)
Uniqueness
What sets 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene apart from similar compounds is its unique combination of the dodecyloxy and octyl groups attached to the naphthalene core. This structural arrangement imparts distinct physical and chemical properties, making it particularly suitable for applications in liquid crystals and optoelectronics .
特性
CAS番号 |
477705-80-9 |
|---|---|
分子式 |
C36H52O |
分子量 |
500.8 g/mol |
IUPAC名 |
2-(4-dodecoxyphenyl)-6-octylnaphthalene |
InChI |
InChI=1S/C36H52O/c1-3-5-7-9-11-12-13-14-16-18-28-37-36-26-24-32(25-27-36)34-23-22-33-29-31(20-21-35(33)30-34)19-17-15-10-8-6-4-2/h20-27,29-30H,3-19,28H2,1-2H3 |
InChIキー |
RIUDHHUPDDCEOL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


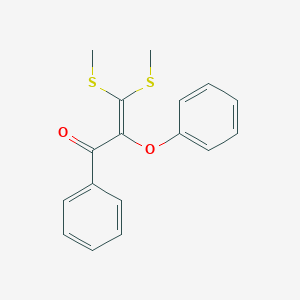
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
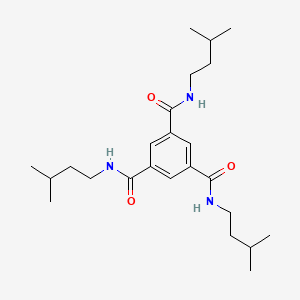
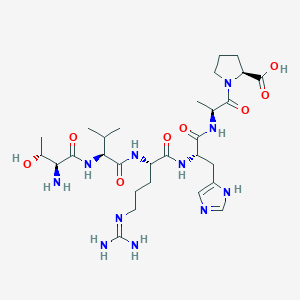
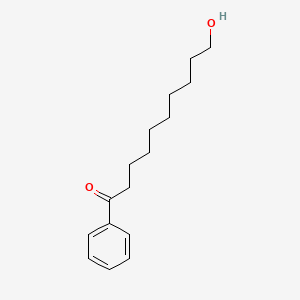
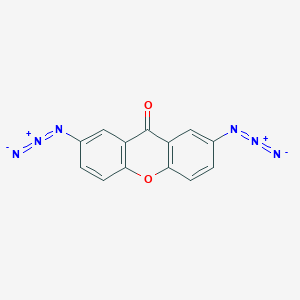
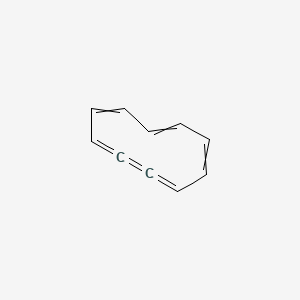
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
